ethyl 2-(4-(7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate
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Overview
Description
Ethyl 2-(4-(7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate is a useful research compound. Its molecular formula is C19H30N6O4 and its molecular weight is 406.487. The purity is usually 95%.
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Scientific Research Applications
Ethyl Acetate Applications
Ethyl acetate is extensively used as a solvent for paints, coatings, resins, inks, and is a main ingredient in various fragrances and flavors for consumer products, including its use in decaffeination processes. The review of ethyl acetate production via various process intensification techniques highlights its significant advantages in terms of energy savings and economic effectiveness, suggesting its potential utility in industrial applications where specific solvent properties of ethyl acetate could be required (Patil & Gnanasundaram, 2020).
Piperazine Derivatives in Therapeutics
Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs. It is found in a variety of therapeutic drugs with diverse applications such as antipsychotic, antihistamine, antianginal, and anticancer, among others. The substitution pattern on the piperazine nucleus greatly influences the medicinal potential of the resultant molecules, indicating the relevance of researching specific derivatives like the one mentioned for potential therapeutic uses (Rathi et al., 2016).
Toxicological Review of Ethyl Tertiary-Butyl Ether
Though not directly related, reviewing the toxicological aspects of similar compounds, such as ethyl tertiary-butyl ether, provides insights into the environmental and health safety considerations necessary for chemical applications. This review covers the low toxicity, non-irritation to eyes and skin, and neurological effects at high exposure, relevant for assessing the safety profile of new chemical entities (Mcgregor, 2007).
Mechanism of Action
Target of Action
Many compounds with a similar structure to “ethyl 2-(4-(7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate” are known to interact with various receptors in the body. For instance, indole derivatives, which have a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of these compounds with their targets often results in a change in the function of the target protein, which can lead to various biological effects. For example, some indole derivatives have been found to possess antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
These compounds can affect various biochemical pathways. For instance, indole derivatives have been found to influence a wide range of pathways, leading to diverse biological activities .
Result of Action
The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. For example, some indole derivatives have been found to have antiviral activity, inhibiting the replication of certain viruses .
Properties
IUPAC Name |
ethyl 2-[4-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O4/c1-5-29-14(26)12-23-8-10-24(11-9-23)18-20-16-15(25(18)7-6-13(2)3)17(27)21-19(28)22(16)4/h13H,5-12H2,1-4H3,(H,21,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFBEEBSIFMRJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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